molecular formula C16H35N B3050904 1-Pentadecanamine, N-methyl- CAS No. 29664-53-7

1-Pentadecanamine, N-methyl-

Cat. No.: B3050904
CAS No.: 29664-53-7
M. Wt: 241.46 g/mol
InChI Key: CNCBAEHAEKNSPZ-UHFFFAOYSA-N
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Description

1-Pentadecanamine, N-methyl- is an organic compound belonging to the class of amines. It is characterized by a long carbon chain with a methyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pentadecanamine, N-methyl- can be synthesized through the alkylation of pentadecylamine with methyl iodide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen iodide formed during the reaction.

Industrial Production Methods: In industrial settings, the production of 1-Pentadecanamine, N-methyl- often involves the continuous flow process where pentadecylamine is reacted with methyl chloride in the presence of a catalyst. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Pentadecanamine, N-methyl- undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can undergo nucleophilic substitution reactions where the methyl group can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides are used in the presence of a base.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Secondary amines.

    Substitution: Various substituted amines depending on the substituent used.

Scientific Research Applications

1-Pentadecanamine, N-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

    Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of detergents, lubricants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 1-Pentadecanamine, N-methyl- involves its interaction with lipid bilayers in cell membranes. The long hydrophobic tail integrates into the lipid bilayer, while the hydrophilic amine group interacts with the aqueous environment. This property makes it effective as a surfactant and in disrupting cell membranes.

Comparison with Similar Compounds

    Pentadecylamine: Lacks the methyl group on the nitrogen atom.

    N,N-Dimethylpentadecylamine: Contains two methyl groups on the nitrogen atom.

    Hexadecylamine: Has a similar structure but with a longer carbon chain.

Uniqueness: 1-Pentadecanamine, N-methyl- is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring surfactants with moderate hydrophobicity.

Properties

IUPAC Name

N-methylpentadecan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H35N/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-2/h17H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCBAEHAEKNSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H35N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90528400
Record name N-Methylpentadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29664-53-7
Record name N-Methylpentadecan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90528400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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